

A Comprehensive Technical Guide to the Thermochemical Properties of Ethyldichloroarsine

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Compound of Interest

Compound Name: *Ethyldichloroarsine*

Cat. No.: *B1595755*

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Introduction

Ethyldichloroarsine ($\text{C}_2\text{H}_5\text{AsCl}_2$), a volatile, colorless liquid with a fruity, irritating odor, is an organoarsenic compound with significant historical and chemical interest.^{[1][2]} This technical guide provides a thorough examination of the available thermochemical data for **ethyldichloroarsine**, outlines the experimental protocols for the determination of its thermochemical properties, and presents a visualization of its hydrolysis reaction. This document is intended to serve as a critical resource for professionals in research, science, and drug development who require a deep understanding of the energetic and stability characteristics of this hazardous compound.

Thermochemical Data

A comprehensive review of available literature reveals a notable scarcity of experimentally determined thermochemical data for **ethyldichloroarsine**. While key physical properties have been documented, essential thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity are not readily available. The following tables summarize the known quantitative data.

Table 1: Physical and Thermochemical Properties of **Ethyldichloroarsine**

Property	Value	Units	Reference(s)
Molecular Formula	C ₂ H ₅ AsCl ₂	-	[3][4]
Molar Mass	174.89	g/mol	[3]
Melting Point	-65	°C	[3]
Boiling Point	156 (decomposes)	°C	[2]
Density	1.742 @ 14 °C	g/cm ³	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	44.6 @ 313 K	kJ/mol	[4]
Vapor Pressure	2.29	mmHg @ 21.5 °C	[5]

Note: The lack of comprehensive thermochemical data underscores the need for further experimental investigation to fully characterize the energetic profile of **ethyldichloroarsine**.

Experimental Protocols for Thermochemical Data Determination

The determination of the fundamental thermochemical properties of organoarsenic compounds like **ethyldichloroarsine** requires specialized experimental techniques. The following protocols outline the standard methodologies that would be employed to measure the key missing data.

Determination of Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of **ethyldichloroarsine** would be determined using combustion calorimetry, a primary method for organic and organometallic compounds.[6][7]

Experimental Workflow:

- **Sample Preparation:** A precise mass of high-purity **ethyldichloroarsine** is encapsulated in a sample holder, typically made of a material that does not react with the compound.
- **Bomb Calorimeter Setup:** The encapsulated sample is placed inside a "bomb," a constant-volume vessel, which is then pressurized with a large excess of pure oxygen.

- **Ignition and Combustion:** The sample is ignited electrically, leading to complete combustion. The reaction for an organoarsenic compound is complex and may produce a mixture of solid arsenic oxides and gaseous products.
- **Temperature Measurement:** The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.
- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- **Data Analysis:** The standard internal energy of combustion ($\Delta_c U^\circ$) is calculated from the temperature change and the heat capacity of the calorimeter. This value is then corrected to obtain the standard enthalpy of combustion ($\Delta_c H^\circ$). Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , $\text{As}_2\text{O}_3/\text{As}_2\text{O}_5$, and HCl), the standard enthalpy of formation of **ethyldichloroarsine** can be calculated.

Determination of Standard Molar Entropy (S°) and Heat Capacity (C_p)

The standard molar entropy and heat capacity of **ethyldichloroarsine** would be determined using calorimetric methods that measure heat absorption as a function of temperature.

Experimental Workflow:

- **Adiabatic Calorimetry:** A precisely weighed sample of **ethyldichloroarsine** is placed in a calorimeter that is thermally isolated from its surroundings.
- **Heat Input:** A known quantity of electrical energy is supplied to the sample, causing a small increase in temperature.
- **Temperature Measurement:** The temperature change resulting from the heat input is accurately measured.
- **Calculation of Heat Capacity:** The heat capacity of the sample at a given temperature is calculated from the amount of heat supplied and the measured temperature rise.

- **Temperature Range:** This process is repeated over a wide range of temperatures, starting from near absolute zero, to determine the heat capacity as a function of temperature.
- **Calculation of Entropy:** The standard molar entropy at a specific temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropies of any phase transitions (e.g., melting).

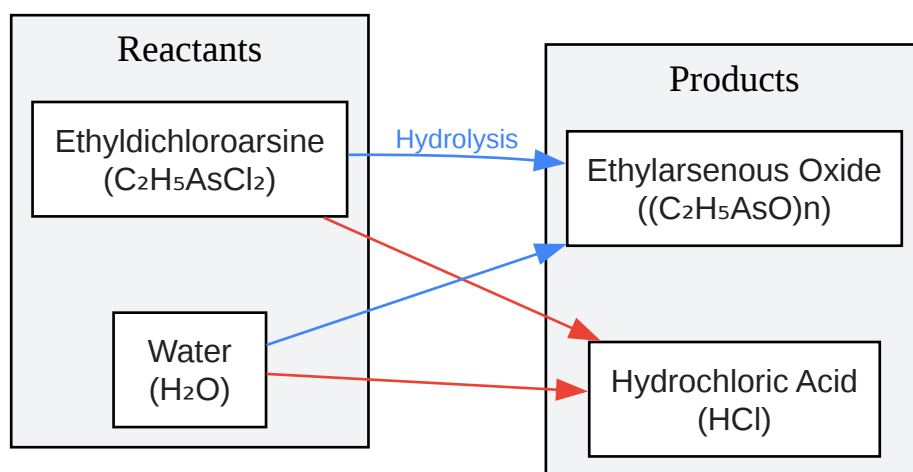
Chemical Reactivity and Logical Relationships

Ethylchloroarsine is a reactive compound, and its thermochemical stability is closely linked to its decomposition and hydrolysis pathways.

Hydrolysis of Ethylchloroarsine

Ethylchloroarsine reacts with water or moist air.[1][8] This reaction is a critical aspect of its chemistry and has implications for its handling, storage, and environmental fate. The hydrolysis reaction leads to the formation of hydrochloric acid and likely ethylarsenous oxide or a related polymeric species.

The following diagram illustrates the hydrolysis pathway of **ethylchloroarsine**.



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Caption: Hydrolysis of **Ethylchloroarsine**.

Conclusion

This technical guide has synthesized the currently available thermochemical and physical data for **ethyldichloroarsine**. A significant gap in the literature exists concerning its fundamental thermochemical properties, including the standard enthalpy of formation, standard molar entropy, and heat capacity. The experimental protocols for determining these crucial parameters have been outlined, providing a roadmap for future research. A clear understanding of the thermochemical properties and reactivity of **ethyldichloroarsine** is essential for ensuring its safe handling, for the development of potential countermeasures in case of exposure, and for its application in controlled chemical synthesis. Further experimental work is strongly encouraged to fill the existing data gaps and to provide a more complete thermochemical profile of this important organoarsenic compound.

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